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Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226

This guide provides a detailed comparison of 1-methoxy-4-propylbenzene and anethole, two
closely related aromatic compounds. The primary distinction lies in the saturation of the C3 side
chain, which significantly influences their physicochemical properties and potential applications
in drug development and chemical synthesis. This document outlines their structural
differences, presents key experimental data for their characterization, and details relevant
analytical protocols.

Core Structural Differences

The fundamental difference between 1-methoxy-4-propylbenzene and anethole is the nature
of the three-carbon chain attached to the anisole (methoxybenzene) core. 1-Methoxy-4-
propylbenzene, also known as dihydroanethole, possesses a saturated n-propyl group.[1][2]
In contrast, anethole features an unsaturated propenyl group, which introduces a carbon-
carbon double bond.[3][4][5]

This single structural variance has significant chemical implications. The double bond in
anethole allows for the existence of cis (Z) and trans (E) stereoisomers, with the trans isomer
being the more stable and common form.[3][4][6] 1-Methoxy-4-propylbenzene, lacking this
double bond, does not exhibit such isomerism. The presence of the 1t-system in anethole's side
chain also influences its electronic properties and reactivity compared to the saturated alkyl
side chain of 1-methoxy-4-propylbenzene.
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Caption: Structural relationship between 1-methoxy-4-propylbenzene and anethole.

Physicochemical Data Comparison

The structural variance between these two molecules leads to distinct physical and chemical
properties, which are critical for experimental design and application. The following table

summarizes their key quantitative data.
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Property

1-Methoxy-4-
propylbenzene
(Dihydroanethole)

Anethole (trans-isomer)

Molecular Formula

C10H140[1][2]

C1oH120[5][7][8]

Molecular Weight 150.22 g/mol [1][2] 148.20 g/mol [5][8][9]
CAS Number 104-45-0[1][2] 4180-23-8 (trans-isomer)[8][9]
Colorless to pale yellow Colorless liquid or white
Appearance -
liquid[10] crystals (below 21°C)[6][8]
Boiling Point 212-215°C[2][10] 231-237°C[6][7][8]

Melting/Congealing Point

Not specified

20-23°C[6][7][8]

Flash Point

90°C (194°F)[2]

91°C (195°F)[7][S]

Density

~0.941 g/mL at 25°C[2]

~0.983 g/mL at 25°C[7]

Refractive Index

1.503-1.506 at 20°C[10]

1.557-1.561 at 20°C[6][7]

Very slightly soluble in water;

Slightly soluble in water; high

Solubility ] ) o
soluble in alcohol and oils[2] solubility in ethanol[2][4]
p-Propylanisole, p-Propenylanisole, Anise
Synonyms Dihydroanethole, Methyl p- camphor, 1-Methoxy-4-(1-

propylphenyl ether[1][10][11]

propenyl)benzene[1][5][8]

Key Experimental Protocols

Distinguishing and characterizing 1-methoxy-4-propylbenzene and anethole relies on

standard analytical techniques that exploit their structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to elucidate the molecular structure by probing the magnetic properties of atomic

nuclei.

» Objective: To differentiate the saturated propyl chain from the unsaturated propenyl chain.
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o Methodology:

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs3) in a standard 5 mm NMR tube.

o Data Acquisition: Acquire a *H NMR spectrum on a spectrometer (e.g., 400 MHz or
higher). Standard parameters include a 30° pulse angle, a 1-2 second relaxation delay,
and 16-32 scans for a good signal-to-noise ratio.

o Analysis:

» 1-Methoxy-4-propylbenzene: The spectrum will show characteristic signals for a propyl
group: a triplet around 0.9 ppm (CHs), a sextet around 1.6 ppm (CH2), and a triplet
around 2.5 ppm (Ar-CHz).

» Anethole: The spectrum will display signals for the propenyl group, including a doublet
of doublets around 1.8 ppm (CHs), and two distinct signals in the olefinic region (6.1-6.4
ppm) for the vinyl protons, showing characteristic cis or trans coupling constants.[12]
The aromatic and methoxy group signals will be present in both spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile compounds and identifies them based on their mass fragmentation
patterns.

e Objective: To separate the two compounds and confirm their molecular weight and identity.
o Methodology:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile
solvent like hexane or ethyl acetate.

o GC Separation: Inject 1 uL of the solution into a GC system equipped with a nonpolar
capillary column (e.g., DB-5ms). Use a temperature program, for instance, starting at
60°C, holding for 2 minutes, then ramping to 240°C at 10°C/min. Helium is typically used
as the carrier gas.
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o MS Detection: The eluting compounds are ionized (typically by electron ionization at 70
eV) and the resulting fragments are analyzed by a mass spectrometer.

o Analysis:

» The two compounds will have different retention times due to slight differences in
volatility and polarity.

» The mass spectrum for 1-methoxy-4-propylbenzene will show a molecular ion peak
(M*) at m/z 150.[1]

» The mass spectrum for anethole will show a molecular ion peak at m/z 148.[5] Their
fragmentation patterns, available in spectral databases like NIST, will also be distinct
and can be used for definitive identification.[13]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds,
identifying functional groups.

o Objective: To detect the presence or absence of the C=C double bond.
e Methodology:

o Sample Preparation: A small drop of the neat liquid sample is placed between two salt
plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance
(ATR) can be used with no sample preparation.

o Data Acquisition: The sample is scanned with an FTIR spectrometer, typically over the
range of 4000-400 cm™1,

o Analysis:

» Anethole: The spectrum will exhibit a characteristic medium-intensity C=C stretching
vibration around 1650-1600 cm~1. For trans-anethole, a strong out-of-plane C-H
bending vibration will be visible around 965 cm™1,
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» 1-Methoxy-4-propylbenzene: The spectrum will lack the C=C stretching peak in the
1650-1600 cm~t region. Both compounds will show C-O stretching for the ether group
(~1250 cm~1) and aromatic C-H and C=C bands.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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